2-(4-Nitrophenyl)-1H-imidazo(4,5-b)pyridine
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Overview
Description
2-(4-Nitrophenyl)-1H-imidazo(4,5-b)pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety and a nitrophenyl group attached at the second position. This compound is part of the imidazo[4,5-b]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-1H-imidazo(4,5-b)pyridine typically involves the Suzuki-Miyaura cross-coupling reaction. This method is favored due to its mild reaction conditions and high functional group tolerance. The reaction involves the coupling of a boronic acid derivative with a halogenated imidazo[4,5-b]pyridine in the presence of a palladium catalyst .
Industrial Production Methods
In an industrial setting, the Suzuki-Miyaura coupling is scaled up using optimized conditions to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-1H-imidazo(4,5-b)pyridine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of 2-(4-aminophenyl)-1H-imidazo(4,5-b)pyridine.
Substitution: Formation of various substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
2-(4-Nitrophenyl)-1H-imidazo(4,5-b)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of corrosion inhibitors for metal surfaces.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-1H-imidazo(4,5-b)pyridine involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes and receptors in the central nervous system, modulating their activity to exert its effects.
Pathways Involved: It influences signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)-1H-imidazo(4,5-b)pyridine: Similar structure but with an amino group instead of a nitro group.
2-Phenyl-1H-imidazo(4,5-b)pyridine: Lacks the nitro group, resulting in different chemical properties and biological activities.
Uniqueness
2-(4-Nitrophenyl)-1H-imidazo(4,5-b)pyridine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .
Properties
CAS No. |
63581-48-6 |
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Molecular Formula |
C12H8N4O2 |
Molecular Weight |
240.22 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)9-5-3-8(4-6-9)11-14-10-2-1-7-13-12(10)15-11/h1-7H,(H,13,14,15) |
InChI Key |
SNEPVAQSJPTXCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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